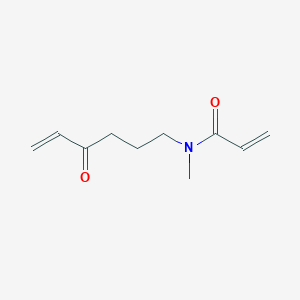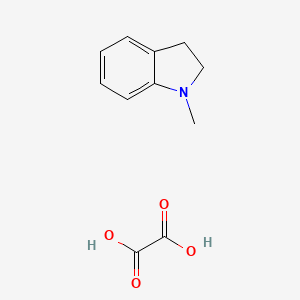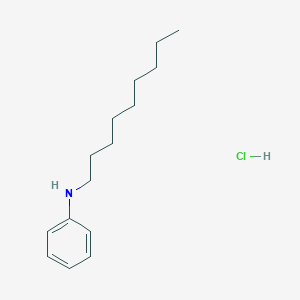![molecular formula C24H51N3O2 B14295439 N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine CAS No. 123650-65-7](/img/structure/B14295439.png)
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is a synthetic organic compound with the molecular formula C24H51N3O2 This compound is characterized by the presence of an octadecylamino group attached to a glycine backbone through a two-step ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine typically involves a multi-step process:
Step 1: The reaction begins with the preparation of octadecylamine by the reduction of octadecyl nitrile.
Step 2: Octadecylamine is then reacted with ethylene diamine to form N-(2-octadecylamino)ethylamine.
Step 3: The final step involves the reaction of N-(2-octadecylamino)ethylamine with glycine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds like bromoethane can be used for substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated amines.
Scientific Research Applications
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine involves its interaction with lipid bilayers in cell membranes. The octadecylamino group integrates into the lipid layer, while the glycine backbone interacts with aqueous environments, thereby altering membrane properties and facilitating the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-(Decylamino)ethyl]amino}ethyl)glycine
- N-(2-{[2-(Dodecylamino)ethyl]amino}ethyl)glycine
Uniqueness
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is unique due to its longer alkyl chain (octadecyl group), which enhances its surfactant properties and makes it more effective in applications requiring strong amphiphilic characteristics.
Properties
CAS No. |
123650-65-7 |
|---|---|
Molecular Formula |
C24H51N3O2 |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
2-[2-[2-(octadecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C24H51N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22-27-23-24(28)29/h25-27H,2-23H2,1H3,(H,28,29) |
InChI Key |
KACMPRAWZLJMFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCNCCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



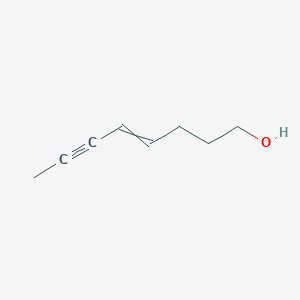
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
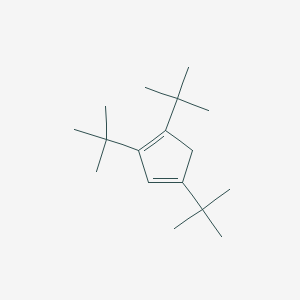
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
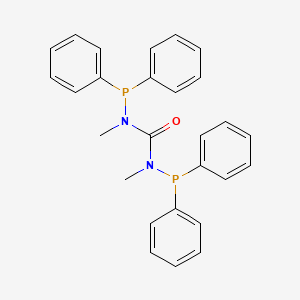
![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
